

The Role of Reversine in Inducing Cellular Plasticity: A Technical Guide

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Compound of Interest

Compound Name: *Reversine*

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Abstract

Reversine, a 2,6-disubstituted purine analog, has emerged as a potent small molecule capable of inducing cellular plasticity, including dedifferentiation and transdifferentiation of various somatic cell types. This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and established experimental protocols related to **Reversine**'s activity. By primarily targeting Aurora kinases, **Reversine** orchestrates a cascade of cellular events, including cell cycle modulation and epigenetic reprogramming, that ultimately revert differentiated cells to a more multipotent, progenitor-like state. This document serves as a detailed resource for leveraging **Reversine** in cellular reprogramming research and its potential applications in regenerative medicine and drug development.

Introduction

The ability to manipulate cell fate holds immense promise for regenerative medicine and disease modeling. While transcription factor-based reprogramming has been revolutionary, the use of small molecules to induce cellular plasticity offers a potentially safer and more controlled alternative. **Reversine** (2-(4-morpholinoanilino)-6-cyclohexylaminopurine) has been identified as a key player in this field, demonstrating the capacity to increase the plasticity of lineage-committed cells.^{[1][2]} This guide delves into the technical aspects of **Reversine**'s function, providing quantitative data, detailed experimental procedures, and visual representations of its molecular interactions to aid researchers in harnessing its potential.

Mechanism of Action

Reversine's primary mechanism for inducing cellular plasticity lies in its role as a potent, ATP-competitive inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[3][4][5] These serine/threonine kinases are crucial regulators of mitosis, playing pivotal roles in centrosome duplication, spindle formation, and cytokinesis.[3] Inhibition of Aurora kinases by **Reversine** leads to defects in cell division, often resulting in cytokinesis failure and the formation of polyploid cells.[4][6] This disruption of the cell cycle is a critical initiating event in the dedifferentiation process.

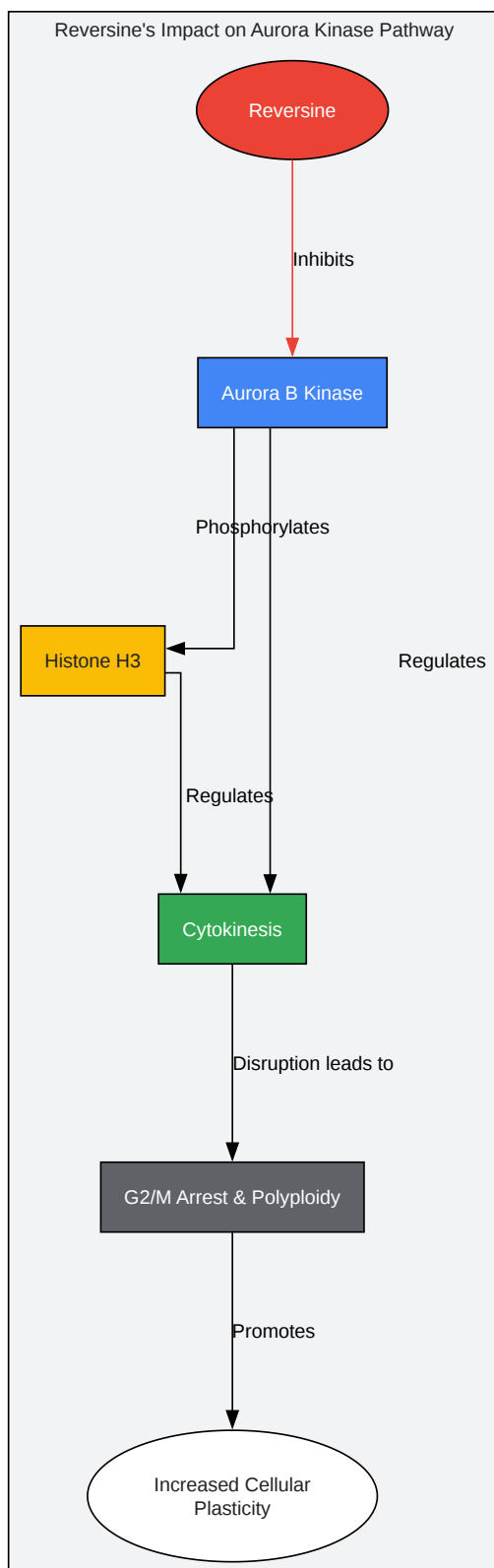
Beyond its effects on Aurora kinases, **Reversine** has also been shown to function as a dual inhibitor of nonmuscle myosin II (NMMII) and mitogen-activated protein kinase kinase 1 (MEK1), a key component of the ERK/MAPK signaling pathway.[1][2][7] Inhibition of MEK1 can lead to changes in histone acetylation status, contributing to a more open chromatin state that facilitates the re-expression of pluripotency-associated genes.[2][8]

Key Signaling Pathways Modulated by Reversine

Reversine's induction of cellular plasticity is a consequence of its modulation of several interconnected signaling pathways. The inhibition of its primary targets triggers a downstream cascade that ultimately alters cellular identity.

Aurora Kinase Signaling

Reversine's inhibition of Aurora kinases, particularly Aurora B, disrupts the phosphorylation of key mitotic substrates like histone H3.[4][5] This leads to defects in chromosome segregation and cytokinesis, causing cell cycle arrest, typically at the G2/M phase.[8] This mitotic disruption is thought to be a crucial step in erasing the established epigenetic marks of a differentiated cell, thereby increasing its plasticity.

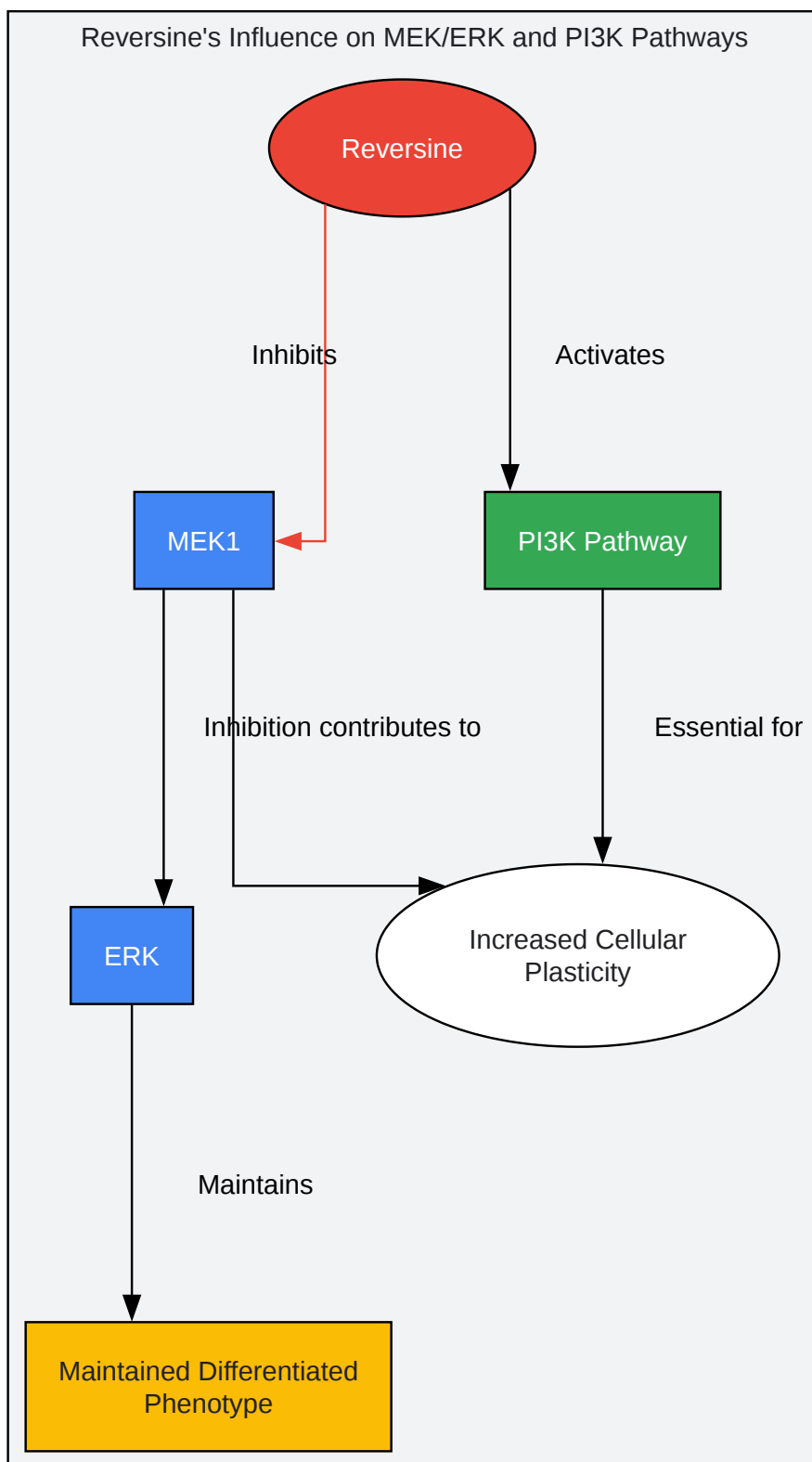


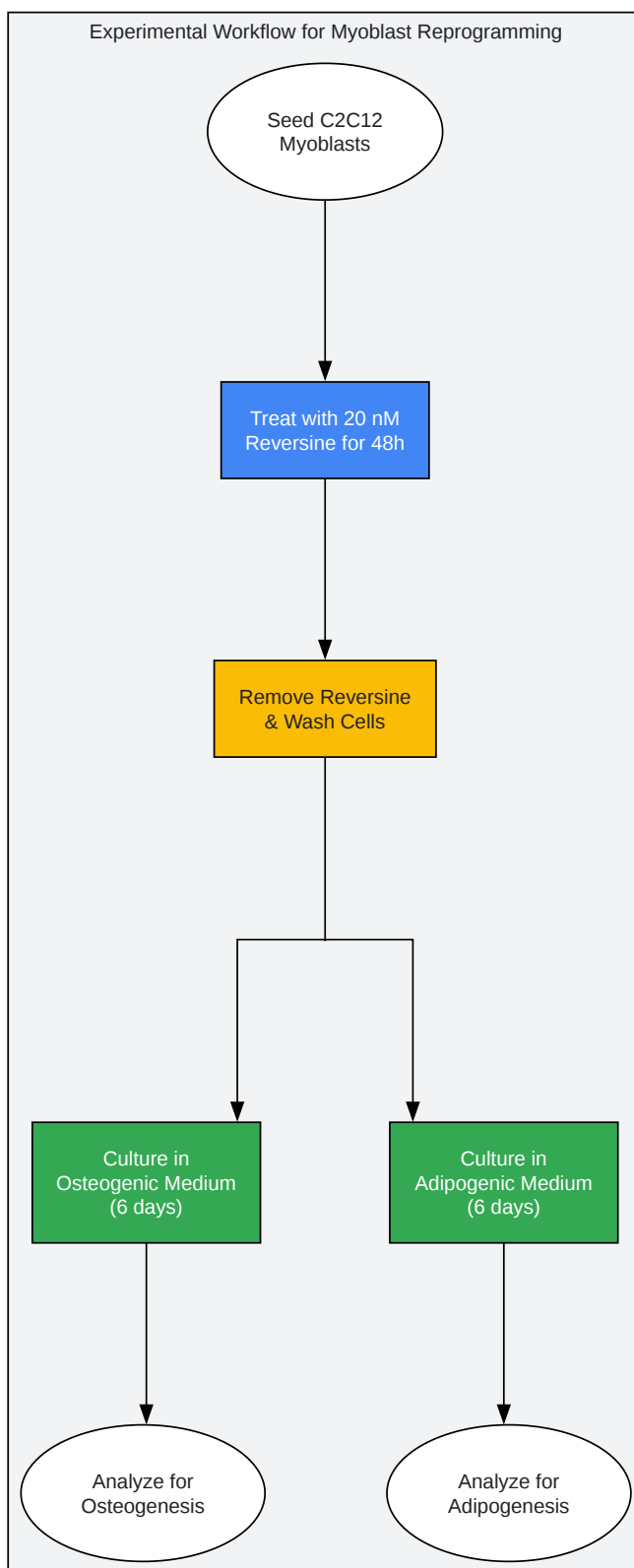
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Caption: **Reversine** inhibits Aurora B kinase, disrupting cytokinesis and leading to cell cycle arrest, which promotes cellular plasticity.

MEK/ERK and PI3K/Akt Signaling Pathways

Reversine also acts as an inhibitor of MEK1, which in turn suppresses the downstream ERK signaling pathway.[1][8] The ERK pathway is often involved in maintaining a differentiated cellular state.[8] Furthermore, the activation of the PI3K signaling pathway has been shown to be essential for **Reversine**-induced increases in cellular plasticity.[1][2] The interplay between the inhibition of the MEK/ERK pathway and the activation of the PI3K pathway appears to be a critical component of **Reversine**'s reprogramming capabilities.





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